molecular formula C24H25N5O5S B2648010 N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide CAS No. 1223994-76-0

N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide

Cat. No. B2648010
CAS RN: 1223994-76-0
M. Wt: 495.55
InChI Key: KATUVHLYZBGHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Properties

The synthesis of derivatives related to the core structure of our compound of interest often involves multi-step chemical reactions. A common theme in these syntheses is the exploration of diverse chemical modifications to tune the biological properties of these compounds. For example, a study by Parameshwara Chary Jilloju et al. (2021) discusses the discovery of derivatives with antiviral and antitumoral activities, highlighting the impact of subtle structural variations on their biological properties. The mode-of-action studies in this research indicated that the antitumoral activity was due to the inhibition of tubulin polymerization, a critical process in cell division (Jilloju et al., 2021).

Biological Activities and Applications

The structural motif present in our compound of interest is associated with a range of biological activities, including antibacterial and anticancer effects. For instance, C. S. Reddy et al. (2013) synthesized and characterized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, evaluating their antibacterial activity against various Gram-positive and Gram-negative bacteria. The study found that specific derivatives exhibited potent inhibitory activity comparable to the standard drug streptomycin, suggesting potential applications in developing new antibacterial agents (Reddy et al., 2013).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-5-20(22(30)25-15-11-18(33-3)14-19(12-15)34-4)35-24-27-26-21-23(31)28(9-10-29(21)24)16-7-6-8-17(13-16)32-2/h6-14,20H,5H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATUVHLYZBGHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide

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